

# Spectroscopic Analysis of 2,3,5-Trinitronaphthalene: A Technical Guide

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Compound of Interest		
Compound Name:	2,3,5-Trinitronaphthalene	
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This technical guide provides an in-depth analysis of the spectroscopic data for **2,3,5-trinitronaphthalene**. Due to the limited availability of specific experimental data for this particular isomer, this guide combines available information with theoretical predictions to offer a comprehensive understanding of its spectral characteristics.

# **Molecular and Physical Properties**

**2,3,5-Trinitronaphthalene** is a nitroaromatic compound with the molecular formula C<sub>10</sub>H<sub>5</sub>N<sub>3</sub>O<sub>6</sub> and a molecular weight of 263.16 g/mol .[1][2] Its structure consists of a naphthalene core substituted with three nitro groups.

Property	Value	Source
Molecular Formula	C10H5N3O6	[1]
Molecular Weight	263.16 g/mol	[1][2]
IUPAC Name	1,6,7-Trinitronaphthalene	[1]
CAS Number	87185-24-8	[1][3]

### **Spectroscopic Data**



This section details the expected spectroscopic data for **2,3,5-trinitronaphthalene**, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

### Infrared (IR) Spectroscopy

The IR spectrum of **2,3,5-trinitronaphthalene** is characterized by the vibrational modes of the aromatic naphthalene ring and the nitro functional groups.

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group	Intensity
3100-3000	C-H Stretch	Aromatic	Medium
1600-1585 & 1500- 1400	C-C Stretch	Aromatic Ring	Medium
1550-1475	N-O Asymmetric Stretch	Nitro	Strong
1360-1290	N-O Symmetric Stretch	Nitro	Strong
900-675	C-H Out-of-Plane Bend	Aromatic	Strong

Table 1: Predicted Infrared (IR) Spectroscopy data for **2,3,5-Trinitronaphthalene**.[4][5][6]

The most prominent features in the IR spectrum are the strong absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bonds in the nitro groups.[5][6] The exact positions of the C-H out-of-plane bending bands can provide information about the substitution pattern of the naphthalene ring.[4]

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Predictive models are employed to estimate the <sup>1</sup>H and <sup>13</sup>C NMR spectral data for **2,3,5-trinitronaphthalene**.



The <sup>1</sup>H NMR spectrum is expected to show signals in the aromatic region, typically between 7.0 and 9.0 ppm. The electron-withdrawing nature of the three nitro groups will cause a significant downfield shift for all aromatic protons.

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) (Hz)
H-1	~8.8	d	~8.5
H-4	~8.5	S	-
H-6	~8.9	d	~2.0
H-7	~8.2	dd	~8.5, 2.0
H-8	~9.1	d	~8.5

Table 2: Predicted <sup>1</sup>H NMR Spectroscopy data for **2,3,5-Trinitronaphthalene**.

The <sup>13</sup>C NMR spectrum will display ten signals corresponding to the ten carbon atoms of the naphthalene ring. The carbons directly attached to the nitro groups will be significantly deshielded.



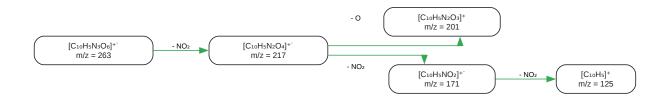
Carbon	Predicted Chemical Shift (ppm)
C-1	~125
C-2	~148
C-3	~145
C-4	~122
C-4a	~130
C-5	~150
C-6	~128
C-7	~124
C-8	~120
C-8a	~132

Table 3: Predicted <sup>13</sup>C NMR Spectroscopy data for **2,3,5-Trinitronaphthalene**.

### **Mass Spectrometry (MS)**

The electron ionization (EI) mass spectrum of **2,3,5-trinitronaphthalene** is expected to show a prominent molecular ion peak (M<sup>+</sup>) at m/z 263. The fragmentation pattern will be characteristic of nitroaromatic compounds, involving the loss of nitro groups (NO<sub>2</sub>) and nitric oxide (NO).

**Expected Fragmentation Pathway:** 



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Caption: Expected primary fragmentation pathways for **2,3,5-Trinitronaphthalene** in Mass Spectrometry.

### **Experimental Protocols**

Detailed experimental protocols for acquiring the spectroscopic data are provided below.

### Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of **2,3,5-Trinitronaphthalene**.

#### Methodology:

- Sample Preparation: A small amount of solid **2,3,5-trinitronaphthalene** is finely ground with potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
  - A background spectrum of the empty sample compartment is recorded.
  - The KBr pellet containing the sample is placed in the sample holder.
  - The sample spectrum is recorded over a range of 4000-400 cm<sup>-1</sup>.
  - The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To obtain the <sup>1</sup>H and <sup>13</sup>C NMR spectra of **2,3,5-Trinitronaphthalene**.

#### Methodology:

• Sample Preparation: Approximately 5-10 mg of **2,3,5-trinitronaphthalene** is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).



- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
- Data Acquisition for <sup>1</sup>H NMR:
  - The spectrometer is tuned to the proton frequency.
  - A standard one-pulse sequence is used to acquire the free induction decay (FID).
  - The FID is Fourier transformed to obtain the spectrum.
- Data Acquisition for <sup>13</sup>C NMR:
  - The spectrometer is tuned to the carbon frequency.
  - A proton-decoupled pulse sequence is used to acquire the FID, resulting in a spectrum with singlet peaks for each unique carbon.
  - The FID is Fourier transformed to obtain the spectrum.

### Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio and fragmentation pattern of **2,3,5- Trinitronaphthalene**.

#### Methodology:

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: Electron ionization (EI) is commonly used, where the sample is bombarded with a high-energy electron beam (typically 70 eV).
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-tocharge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.



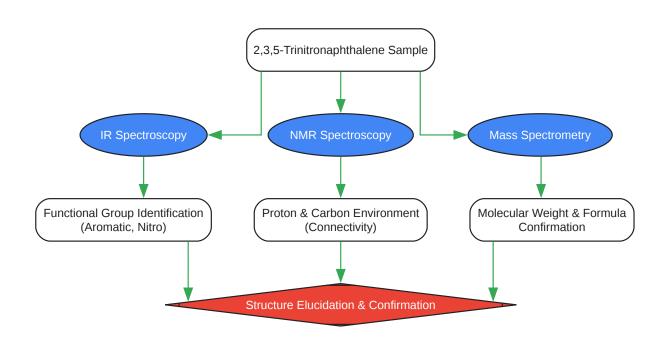
### **Synthesis Workflow**

The synthesis of a specific trinitronaphthalene isomer like **2,3,5-trinitronaphthalene** can be challenging due to the formation of multiple isomers during direct nitration of naphthalene. A potential generalized pathway involves a multi-step nitration process.

Caption: Generalized workflow for the synthesis of **2,3,5-Trinitronaphthalene**.

# **Logical Relationship of Spectroscopic Analysis**

The process of identifying and characterizing **2,3,5-trinitronaphthalene** using spectroscopic data follows a logical workflow.



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Caption: Logical workflow for the spectroscopic analysis of **2,3,5-Trinitronaphthalene**.

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